molecular formula C14H12O2S B3152817 3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one CAS No. 74441-57-9

3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one

Cat. No.: B3152817
CAS No.: 74441-57-9
M. Wt: 244.31 g/mol
InChI Key: QRMITMXJSQXKJS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase. Its anticancer activity could involve the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)-1-thiophen-2-ylprop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(4-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one: Similar structure but with the methoxy group at the para position.

    3-(2-Methoxyphenyl)-1-furan-2-ylprop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one is unique due to the presence of both the methoxyphenyl and thiophene groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one, commonly referred to as a chalcone, exhibits a broad spectrum of biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a thiophene ring, contributing to its potential therapeutic applications. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H11O2S, with a molecular weight of approximately 233.29 g/mol. The chalcone structure is defined by two aromatic rings connected by an α,β-unsaturated carbonyl system. Its synthesis typically involves the Claisen-Schmidt condensation reaction between 2-methoxybenzaldehyde and a suitable ketone or aldehyde in the presence of a base.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that chalcones possess significant antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicate that this compound exhibits notable antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values that suggest potent efficacy .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Escherichia coli62.5
Staphylococcus aureus78.12

2. Anti-inflammatory Properties

Chalcones are recognized for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in the context of chronic inflammatory diseases.

3. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated significant anti-proliferative effects against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating strong cytotoxicity:

Table 2: Anti-proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HepG-2<25
MCF-7<25

The biological activities of this compound are attributed to its ability to interact with various biological targets. The presence of the methoxy group enhances its electron-donating capacity, which can influence its binding affinity to proteins involved in inflammatory pathways and cancer cell proliferation . Furthermore, the thiophene ring contributes to the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various chalcones against standard pathogenic strains and found that this specific compound exhibited significant antibacterial properties compared to control groups .

Study on Anticancer Effects : Another investigation focused on the anti-proliferative effects against multiple cancer cell lines using MTT assays. The results indicated that compounds with similar structures showed varying degrees of efficacy based on their substituents, underscoring the importance of structural modifications for enhancing biological activity .

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-16-13-6-3-2-5-11(13)8-9-12(15)14-7-4-10-17-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMITMXJSQXKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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